ABT-963

Description

Properties

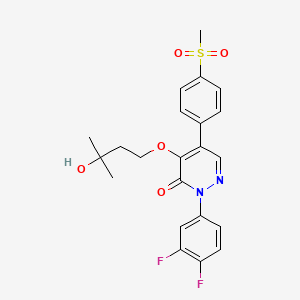

IUPAC Name |

2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N2O5S/c1-22(2,28)10-11-31-20-17(14-4-7-16(8-5-14)32(3,29)30)13-25-26(21(20)27)15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTLXAUHLBBEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431750 | |

| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266320-83-6 | |

| Record name | 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266320-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT-963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266320836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04J65IS38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-963: A Technical Guide to its Mechanism of Action as a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular target, downstream signaling effects, and pharmacological profile. Quantitative data from key in vitro and in vivo experiments are summarized, and detailed methodologies for these assays are provided. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's function.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its therapeutic effects through the highly selective inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme that plays a central role in the inflammatory cascade and pain signaling.[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation. By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

The primary mechanism involves the blockade of the COX-2 active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2). This, in turn, inhibits the synthesis of downstream prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1]

Signaling Pathway of COX-2 and Inhibition by this compound

The inflammatory response triggers the expression of COX-2, which catalyzes the conversion of arachidonic acid to PGH2. PGH2 is then metabolized by various synthases to produce a range of prostaglandins, including PGE2. PGE2 subsequently binds to its G-protein coupled receptors (EP1, EP2, EP3, and EP4), activating downstream signaling cascades such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways.[3] These pathways ultimately lead to the physiological manifestations of inflammation and pain. This compound intervenes at the initial step of this cascade by inhibiting COX-2 activity.

References

- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

The Discovery and Synthesis of ABT-963: A Selective COX-2 Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that was investigated for the treatment of pain and inflammation associated with conditions like osteoarthritis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed information on its mechanism of action, key in vitro and in vivo data, and the multi-step synthetic process. The document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

The discovery of this compound stemmed from the pursuit of nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved safety profile. Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition is responsible for the anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3] The development of selective COX-2 inhibitors, therefore, became a key objective in the field.

This compound belongs to the class of vicinally disubstituted pyridazinones, which were identified as potent and selective COX-2 inhibitors.[1] The lead optimization process for this series focused on enhancing potency, selectivity, and pharmacokinetic properties. A critical structural feature for the COX-2 selectivity of this class of compounds is the presence of a 4-substituted methylsulphonyl or sulphonamide group on one of the phenyl rings.[4] This moiety is able to fit into the larger, more flexible side pocket of the COX-2 active site, an interaction not possible with the more constricted active site of COX-1.[5] The optimization of substituents on the pyridazinone core and the second phenyl ring led to the identification of this compound as a clinical candidate with excellent selectivity, improved aqueous solubility compared to other coxibs like celecoxib and rofecoxib, and high oral anti-inflammatory potency.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade. In response to inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively blocks the production of these pro-inflammatory prostaglandins.

The downstream signaling pathways affected by the inhibition of PGE2 production are complex and include the PI3K/AKT and Ras-MAPK/ERK pathways, which are involved in cell survival and proliferation. The inhibition of PGE2 synthesis by this compound leads to a reduction in the activation of these pathways, contributing to its anti-inflammatory effects.

Biological Activity

The biological activity of this compound has been characterized in a series of in vitro and in vivo assays.

In Vitro Data

The selectivity of this compound for COX-2 over COX-1 was a key determinant of its development.

| Assay Type | Parameter | This compound | Celecoxib | Rofecoxib |

| Human Whole Blood Assay | COX-2 IC50 | 17 nM | ~187 nM | ~510 nM |

| COX-1 IC50 | 4.7 µM | ~2.6 µM | ~3.1 µM | |

| Selectivity Ratio (COX-1/COX-2) | 276 | ~14 | ~6 | |

| PGE2 Formation | IC50 | 130 nM | Not Reported | Not Reported |

Table 1: In Vitro Activity and Selectivity of this compound Compared to Celecoxib and Rofecoxib.[1][2]

In Vivo Data

This compound demonstrated high oral anti-inflammatory potency in various rat models of inflammation and pain.

| Animal Model | Parameter | This compound ED50/ED30 |

| Rat Carrageenan Air Pouch | ED50 (PGE2 reduction) | 0.4 mg/kg |

| Rat Carrageenan-Induced Paw Edema | ED30 (edema reduction) | 1.9 mg/kg |

| Rat Carrageenan Hyperalgesia | ED50 (nociception reduction) | 3.1 mg/kg |

| Rat Adjuvant Arthritis (14 days) | ED50 (hind paw swelling reduction) | 1.0 mg/kg |

Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain.[1]

Synthesis of this compound

An efficient, multikilogram synthesis of this compound was developed, proceeding in four steps with an overall isolated yield of 36% from commercially available 3,4-difluoroaniline. A key advantage of this synthesis is that it does not require chromatography.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-963: A Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, developed for its potential therapeutic application in managing pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its pharmacokinetic and in vivo efficacy data. The guide also visualizes the compound's mechanism of action within the prostaglandin synthesis pathway and outlines a typical experimental workflow for its investigation.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one, is a pyridazinone derivative. Its chemical structure is characterized by a central pyridazinone ring, a difluorophenyl group, a hydroxy-methylbutoxy side chain, and a methylsulfonylphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one | [1] |

| Molecular Formula | C₂₂H₂₂F₂N₂O₅S | [1] |

| Molecular Weight | 464.48 g/mol | [1] |

| CAS Number | 266320-83-6 | [1] |

| SMILES | CC(C)(CCOc1c(cnn(-c2ccc(F)c(F)c2)c1=O)-c1ccc(cc1)S(C)(=O)=O)O | [1] |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available | |

| LogP | Data not publicly available | |

| Aqueous Solubility | Poorly water-soluble | [2] |

Pharmacological Properties and In Vivo Efficacy

This compound is a selective inhibitor of the COX-2 enzyme, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Its selectivity for COX-2 over COX-1 is a critical feature, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Pharmacological and In Vivo Efficacy Data for this compound

| Parameter | Value | Species/Model | Source |

| COX-2 Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) | >106 | Human Whole Blood Assay | [2] |

| ED₅₀ (Prostaglandin E₂ Reduction) | 1.9 mg/kg | Rat Carrageenan Air Pouch Model | [2] |

| ED₅₀ (Anti-inflammatory) | 3.0 mg/kg | Rat Carrageenan-Induced Paw Edema | [2] |

| ED₅₀ (Analgesic) | 3.1 mg/kg | Rat Carrageenan-Induced Hyperalgesia | [2] |

| Plasma Elimination Half-life (t₁/₂) | 4.9 hours | Rat (3 mg/kg, intravenous) | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. By blocking this step, this compound effectively reduces the production of these inflammatory mediators.

Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.

Experimental Protocols

Synthesis of this compound

A multi-kilogram scale synthesis of this compound has been reported, proceeding in four main steps with an overall yield of 36%.[4]

Experimental Workflow: Synthesis of this compound

Caption: Four-step synthesis workflow for this compound.

Detailed Methodology:

-

Diazotization and Condensation: 3,4-Difluoroaniline is dissolved in hydrobromic acid and treated with sodium nitrite at low temperatures to form a diazonium salt. This is followed by a one-pot condensation reaction with mucobromic acid in the presence of a reducing agent to yield the dibromopyridazinone core.

-

Selective Alkoxylation: The dibromopyridazinone intermediate is selectively alkoxylated at one of the bromine positions using 3-hydroxy-3-methyl-1-butanol in the presence of a strong base.

-

Suzuki Coupling: The remaining bromine atom is substituted with a 4-(methylthio)phenyl group via a palladium-catalyzed Suzuki coupling reaction with 4-(methylthio)phenylboronic acid.

-

Oxidation: The sulfide intermediate is oxidized to the final sulfone product, this compound, using an oxidizing agent such as potassium peroxymonosulfate (Oxone). The final product is purified by recrystallization.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a physiologically relevant method to determine the inhibitory potency and selectivity of compounds on COX-1 and COX-2 in a complex biological matrix.

Experimental Workflow: Human Whole Blood Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition using a human whole blood assay.

Detailed Methodology:

-

COX-1 Inhibition:

-

Freshly drawn human venous blood is collected into tubes without anticoagulant.

-

Aliquots of blood are immediately incubated with various concentrations of this compound or vehicle control.

-

The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) production.

-

The samples are centrifuged to separate the serum.

-

The concentration of the stable TXA₂ metabolite, thromboxane B₂ (TXB₂), in the serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The IC₅₀ value for COX-1 inhibition is calculated from the concentration-response curve.

-

-

COX-2 Inhibition:

-

Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of blood are incubated with various concentrations of this compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin E₂ (PGE₂) synthesis.

-

The samples are centrifuged to separate the plasma.

-

The concentration of PGE₂ in the plasma is quantified using a specific ELISA.

-

The IC₅₀ value for COX-2 inhibition is calculated from the concentration-response curve.

-

Conclusion

This compound is a well-characterized selective COX-2 inhibitor with demonstrated potency and in vivo efficacy in preclinical models of pain and inflammation. Its high selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile. The synthetic route is scalable, and robust in vitro assays are available to characterize its pharmacological activity. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related compounds. While some specific physicochemical data remains proprietary, the information compiled herein offers a thorough overview of the core scientific knowledge surrounding this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

ABT-963: A Technical Guide for Pain and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-963, chemically described as 2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties in various animal models of pain and inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a compilation of its preclinical efficacy data, and detailed experimental protocols for the key assays used in its evaluation. Furthermore, this guide presents visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile and research applications.

Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] In contrast, the COX-1 isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as gastrointestinal cytoprotection and platelet aggregation.[2] By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

The primary mechanism involves the blockade of the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[4][5][6][7] PGE2 is a potent sensitizer of peripheral nociceptors and a key contributor to the cardinal signs of inflammation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in several well-established rat models of inflammation and pain. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro COX-1 and COX-2 Inhibition

| Parameter | Value | Assay System |

| COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | 276 | Human Whole Blood |

Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain

| Model | Parameter | Efficacy |

| Carrageenan-Induced Paw Edema | Paw Edema Reduction | ED30 of 1.9 mg/kg (oral)[1] |

| Carrageenan Air Pouch | Prostaglandin E2 Production Inhibition | ED50 of 0.4 mg/kg (oral)[1] |

| Carrageenan-Induced Hyperalgesia | Nociception Reduction | ED50 of 3.1 mg/kg (oral)[1] |

| Adjuvant-Induced Arthritis (14-day dosing) | Hind Paw Swelling Reduction | ED50 of 1.0 mg/kg (oral)[1] |

Experimental Protocols

The following are detailed methodologies for the key preclinical models used to evaluate the anti-inflammatory and analgesic effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used assay for acute inflammation.

-

Animals: Male Sprague-Dawley rats (150-200g).

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) or vehicle is administered orally.

-

After a specified pre-treatment time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Endpoint: The increase in paw volume (edema) is calculated as the difference between the post-carrageenan and baseline measurements. The percentage inhibition of edema by the test compound is determined by comparing with the vehicle-treated group.

Carrageenan Air Pouch Model in Rats

This model allows for the collection of inflammatory exudate and the measurement of inflammatory mediators.

-

Animals: Male Lewis rats (175-225g).

-

Procedure:

-

On day 0, an air pouch is created by injecting 20 mL of sterile air subcutaneously into the dorsal region.

-

On day 3, the pouch is re-inflated with 10 mL of sterile air.

-

On day 6, the test compound (this compound) or vehicle is administered orally.

-

One hour after drug administration, 2 mL of a 1% carrageenan solution in saline is injected into the air pouch.

-

At a specified time point (e.g., 4 hours) after the carrageenan injection, the animals are euthanized, and the inflammatory exudate is collected from the pouch.

-

-

Endpoints: The volume of the exudate is measured. The concentration of inflammatory mediators, such as prostaglandin E2, in the exudate can be determined using methods like ELISA.

Carrageenan-Induced Hyperalgesia in Rats (Randall-Selitto Test)

This model assesses the analgesic effect of a compound on inflammatory pain.

-

Animals: Male Sprague-Dawley rats (150-200g).

-

Procedure:

-

A baseline pain threshold is determined using a paw pressure analgesy meter (Randall-Selitto test). A constantly increasing pressure is applied to the dorsal surface of the hind paw until the rat shows a withdrawal response.

-

The test compound (this compound) or vehicle is administered orally.

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce hyperalgesia.

-

The paw withdrawal threshold is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation and autoimmune disease.

-

Animals: Male Lewis rats (175-225g).

-

Procedure:

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of a suspension of Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) into the base of the tail.

-

The test compound (this compound) or vehicle is administered orally daily, starting on the day of adjuvant injection or after the onset of clinical signs of arthritis.

-

The severity of arthritis is assessed regularly by measuring the volume of both hind paws using a plethysmometer.

-

-

Endpoints: The primary endpoint is the inhibition of the increase in paw volume in the drug-treated group compared to the vehicle-treated group. Other endpoints can include histological assessment of joint damage and measurement of systemic inflammatory markers.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the workflows of the experimental models.

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the carrageenan-induced paw edema model.

Caption: Workflow for the carrageenan air pouch model.

Caption: Workflow for the adjuvant-induced arthritis model.

Conclusion

This compound is a highly selective COX-2 inhibitor with demonstrated efficacy in preclinical models of both acute and chronic inflammation and pain. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound or similar molecules. The provided visualizations of the underlying biological pathways and experimental procedures are intended to facilitate a clearer understanding and aid in the design of future studies in the field of pain and inflammation research.

References

- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

ABT-963: A Technical Guide to its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, developed for the potential treatment of osteoarthritis and pain. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, drawing from key preclinical studies. The document details its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Introduction

This compound, chemically identified as 2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, is a vicinally disubstituted pyridazinone that demonstrates high selectivity for the COX-2 enzyme over COX-1.[1] This selectivity is a key characteristic, aiming to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes the available preclinical data to offer a detailed technical resource for researchers and professionals in drug development.

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and mediates the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.

In Vitro Pharmacology

This compound has demonstrated high potency and selectivity for COX-2 in in vitro assays.

| Parameter | Value | Species | Assay System |

| COX-2/COX-1 Selectivity Ratio | 276 | Human | Whole Blood Assay |

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Activity

-

Objective: To determine the relative inhibitory potency of this compound on COX-1 and COX-2 in a physiologically relevant matrix.

-

COX-2 Induction: Heparinized human whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.

-

COX-1 Activity (Thromboxane B2 production): A separate aliquot of whole blood is allowed to clot to induce platelet aggregation and subsequent COX-1-mediated thromboxane B2 (TXB2) production.

-

Drug Incubation: Various concentrations of this compound are added to both the LPS-stimulated (for COX-2 activity) and clotting (for COX-1 activity) blood samples.

-

Prostaglandin Measurement: The concentration of prostaglandin E2 (PGE2) in the plasma of the LPS-stimulated samples is measured by radioimmunoassay (RIA) as an indicator of COX-2 activity. The concentration of TXB2 in the serum of the clotted samples is measured by RIA as an indicator of COX-1 activity.

-

Data Analysis: IC50 values (the concentration of drug that causes 50% inhibition) for both COX-1 and COX-2 are calculated. The selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Pharmacology

This compound has shown significant anti-inflammatory and analgesic activity in various preclinical models.

| Model | Parameter | ED50/ED30 | Species |

| Rat Carrageenan Air Pouch | Prostaglandin E2 Production | ED50: 0.4 mg/kg | Rat |

| Rat Carrageenan-Induced Paw Edema | Edema Reduction | ED30: 1.9 mg/kg | Rat |

| Rat Carrageenan Hyperalgesia | Nociception Reduction | ED50: 3.1 mg/kg | Rat |

| Rat Adjuvant-Induced Arthritis | Hind Paw Swelling Reduction (14-day dosing) | ED50: 1.0 mg/kg | Rat |

Experimental Protocol: Rat Carrageenan-Induced Paw Edema

-

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

-

Animals: Male Sprague-Dawley rats are used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

Animals are orally administered with either vehicle or varying doses of this compound.

-

After a specified pre-treatment time, a sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection.

-

-

Data Analysis: The percentage of edema inhibition is calculated for each dose group compared to the vehicle-treated group. The ED30 (the dose that produces 30% inhibition of edema) is then determined.

In the rat adjuvant-induced arthritis model, magnetic resonance imaging revealed that this compound significantly reduced bone loss and soft tissue destruction, indicating its potential disease-modifying effects.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species. A study in rats demonstrated a plasma elimination half-life of 4.9 hours following a 3 mg/kg intravenous dose. The compound is described as poorly water-soluble, and formulation strategies have been explored to enhance its bioavailability. A solid dispersion of this compound with Pluronic F-68 resulted in a significant increase in oral bioavailability in fasted dogs compared to a conventional capsule formulation.[2]

| Species | Dose | Route | Parameter | Value |

| Rat | 3 mg/kg | Intravenous | Plasma Elimination Half-life | 4.9 hours |

Toxicology

Preclinical studies have indicated that this compound possesses a good gastric safety profile in animal models.[1] This is consistent with its high selectivity for COX-2, which spares the gastroprotective functions of COX-1 in the gastric mucosa. Comprehensive toxicological data from acute, sub-chronic, and chronic studies, including determination of LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are essential for a full safety assessment and would typically be conducted as part of a formal preclinical development program.

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammation and pain. Its pharmacological profile, characterized by a high COX-2/COX-1 selectivity ratio, suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The compound exhibits promising pharmacokinetic properties, and its bioavailability can be enhanced through formulation strategies. Further investigation into its comprehensive toxicological profile is warranted to fully establish its safety for potential clinical development. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific community.

References

- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-963: A Technical Overview of Target Binding and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, developed for its potential therapeutic benefits in treating pain and inflammation. This technical guide provides an in-depth analysis of this compound's target binding characteristics and enzyme kinetics, based on available preclinical data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Target and Mechanism of Action

The primary molecular target of this compound is cyclooxygenase (COX), a key enzyme in the inflammatory cascade. The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.

This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 isoform. This selectivity is a critical feature, as it is designed to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Quantitative Analysis of Target Binding and Inhibition

The inhibitory activity and selectivity of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Isoforms

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System |

| IC50 | > 100 µM | 0.36 µM | 276 | Human Whole Blood Assay |

Note: Specific IC50 values for COX-1 and COX-2 from the human whole blood assay were not explicitly found in the searched literature; however, the selectivity ratio of 276 is reported. The IC50 for COX-1 is extrapolated to be significantly higher than for COX-2.

Table 2: In Vivo Efficacy in Rat Models of Inflammation and Pain

| Model | Parameter | Value |

| Carrageenan-Induced Paw Edema | ED50 | 1.9 mg/kg |

| Carrageenan Air Pouch (PGE2 production) | ED50 | 0.4 mg/kg |

| Adjuvant-Induced Arthritis (paw swelling) | ED50 | 1.0 mg/kg |

| Carrageenan-Induced Hyperalgesia | ED50 | 3.1 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a physiologically relevant method to assess the selectivity of COX inhibitors.

Principle: The assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity in human whole blood. Thromboxane B2 (TXB2), produced from platelets during blood clotting, serves as an indicator of COX-1 activity. Prostaglandin E2 (PGE2), produced by monocytes/macrophages stimulated with lipopolysaccharide (LPS), is used as a marker for COX-2 activity.

Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks prior to the donation.

-

COX-1 Assay (TXB2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TXB2 production.

-

The reaction is stopped, and serum is collected by centrifugation.

-

TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

COX-2 Assay (PGE2 Production):

-

Aliquots of heparinized whole blood are incubated with various concentrations of this compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for a prolonged period (e.g., 24 hours).

-

The reaction is stopped, and plasma is collected by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific ELISA or RIA.

-

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is determined to be the IC50 value. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Rat Carrageenan Air Pouch Model

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of inflammatory exudate and prostaglandin production.

Principle: A subcutaneous air pouch is created in rats, which mimics a synovial cavity. Injection of an inflammatory agent, such as carrageenan, into the pouch elicits an inflammatory response characterized by the accumulation of exudate and the production of inflammatory mediators like PGE2.

Protocol:

-

Air Pouch Formation:

-

Rats are anesthetized, and a volume of sterile air is injected subcutaneously into the dorsal region to create an air pouch.

-

The air pouch is maintained for several days to allow for the formation of a lining of cells.

-

-

Induction of Inflammation:

-

A solution of carrageenan is injected into the air pouch to induce an inflammatory response.

-

-

Drug Administration:

-

This compound is administered orally at various doses prior to or after the carrageenan injection.

-

-

Sample Collection:

-

At a specified time point after carrageenan injection, the animals are euthanized.

-

The inflammatory exudate from the air pouch is collected.

-

-

Analysis:

-

The volume of the exudate is measured.

-

The concentration of PGE2 in the exudate is quantified using ELISA or another suitable method.

-

-

Data Analysis: The dose of the compound that causes a 50% reduction in PGE2 production (ED50) is calculated.

Visualizing Pathways and Workflows

Signaling Pathway of Prostaglandin Production and Inhibition by this compound

Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.

Experimental Workflow for Human Whole Blood Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition using the human whole blood assay.

Conclusion

This compound is a pyridazinone derivative that demonstrates high potency and selectivity as a COX-2 inhibitor. Preclinical data from both in vitro and in vivo models support its mechanism of action and its potential as an effective anti-inflammatory and analgesic agent with a favorable safety profile concerning gastrointestinal effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. The provided visualizations of the relevant biological pathway and experimental workflow aim to facilitate a clearer understanding of the scientific basis for the evaluation of this compound. Further studies, particularly those elucidating the precise binding kinetics with purified enzymes, would provide an even more complete picture of its pharmacological profile.

ABT-963: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides an in-depth overview of the known downstream signaling pathways modulated by this compound's inhibition of COX-2. It is intended to serve as a technical resource for researchers and professionals in drug development, offering a summary of quantitative data, detailed experimental methodologies from key studies, and visual representations of the relevant biological cascades. The inhibition of COX-2 by this compound primarily impacts the synthesis of prostaglandins, key mediators of inflammation and pain, thereby influencing a range of cellular responses.

Introduction to this compound

This compound, chemically known as 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one, is a disubstituted pyridazinone derivative.[1] It has demonstrated high selectivity for the COX-2 enzyme over its COX-1 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Preclinical studies have highlighted its anti-inflammatory, analgesic, and bone-protective effects.[1]

Core Mechanism of Action: COX-2 Inhibition

The primary molecular target of this compound is the cyclooxygenase-2 (COX-2) enzyme.[1][3] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[4][5] While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 expression is induced by inflammatory stimuli, growth factors, and tumor promoters.[6][7] By selectively inhibiting COX-2, this compound effectively reduces the production of prostaglandins that mediate inflammation and pain.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity from preclinical studies.

| Parameter | Value | Species/System | Reference |

| COX-2/COX-1 Selectivity Ratio | 276 | Human whole blood | [1] |

| ED50 (PGE2 reduction) | 0.4 mg/kg | Rat carrageenan air pouch model | [1] |

| ED30 (Edema reduction) | 1.9 mg/kg | Rat carrageenan-induced paw edema | [1] |

| ED50 (Nociception reduction) | 3.1 mg/kg | Rat carrageenan hyperalgesia model | [1] |

| ED50 (Paw swelling reduction) | 1.0 mg/kg | Rat adjuvant arthritis model (14 days) | [1] |

Downstream Signaling Pathways

The inhibition of COX-2 by this compound initiates a cascade of downstream effects, primarily through the reduction of prostaglandin E2 (PGE2) synthesis. PGE2 is a key signaling molecule that acts on various G-protein coupled receptors (GPCRs), specifically the EP receptor subtypes, to modulate intracellular signaling pathways.

The Arachidonic Acid Cascade

The foundational pathway influenced by this compound is the arachidonic acid cascade.

Figure 1. The Arachidonic Acid Cascade and the inhibitory action of this compound.

Prostaglandin E2 (PGE2) Signaling

Reduced levels of PGE2 due to this compound activity lead to decreased activation of its downstream effectors. PGE2 primarily signals through EP receptors, which can couple to different G-proteins to either increase or decrease intracellular cyclic AMP (cAMP) levels, or to activate other signaling molecules like inositol 1,4,5-trisphosphate (IP3) and mitogen-activated protein kinases (MAPKs).[4][8]

Figure 2. Downstream signaling pathways of Prostaglandin E2 (PGE2).

Regulation of COX-2 Expression

The expression of the COX-2 gene itself is tightly regulated by various transcription factors. Inflammatory stimuli activate signaling pathways that lead to the upregulation of COX-2. Key transcription factors involved include nuclear factor-kappaB (NF-κB), nuclear factor for interleukin-6/CCAAT enhancer-binding protein (NF-IL6/C/EBP), and cyclic AMP response element (CRE) binding protein.[6] While this compound directly inhibits the COX-2 enzyme, understanding the pathways that lead to its expression provides a broader context for its therapeutic application.

Figure 3. Upstream regulation of COX-2 gene expression.

Experimental Protocols

The following are generalized protocols for key in vivo experiments cited in the characterization of this compound, based on standard pharmacological assays.

Rat Carrageenan-Induced Paw Edema

This is a standard model for assessing the anti-inflammatory activity of a compound.

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Methodology:

-

Male Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.

-

Baseline paw volume is measured using a plethysmometer.

-

This compound or vehicle is administered orally at various doses.

-

After a set pre-treatment time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

-

The ED30 (the dose required to inhibit edema by 30%) is calculated from the dose-response curve.

Rat Carrageenan-Induced Hyperalgesia

This model is used to assess the analgesic properties of a compound in the context of inflammation.

Objective: To determine the effect of this compound on inflammatory pain.

Methodology:

-

Following the induction of paw edema with carrageenan as described in section 5.1, the pain threshold of the inflamed paw is measured.

-

A pressure analgesiometer (e.g., Randall-Selitto apparatus) is used to apply a linearly increasing pressure to the dorsal surface of the paw.

-

The pressure at which the rat withdraws its paw is recorded as the pain threshold.

-

Measurements are taken before and at various time points after the administration of this compound or vehicle.

-

The increase in pain threshold in the drug-treated groups is compared to the vehicle-treated group.

-

The ED50 (the dose required to achieve a 50% reduction in hyperalgesia) is determined.

Rat Adjuvant-Induced Arthritis

This is a model of chronic inflammation and is used to evaluate the efficacy of compounds in a disease state that more closely resembles human rheumatoid arthritis.

Objective: To assess the therapeutic potential of this compound in a model of chronic arthritis.

Methodology:

-

Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

-

The development of arthritis is monitored over a period of approximately 14 days, with signs including paw swelling, joint redness, and immobility.

-

Once arthritis is established, daily oral administration of this compound or vehicle commences.

-

Paw volume is measured regularly to assess the reduction in swelling.

-

At the end of the study, animals may be euthanized, and paws can be collected for histological analysis and radiographic imaging to assess bone and soft tissue damage.

-

The ED50 for the reduction in paw swelling is calculated.[1]

Conclusion

This compound is a selective COX-2 inhibitor that exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins, particularly PGE2. This leads to the modulation of downstream signaling pathways, including those mediated by cAMP, PKA, MAPKs, and IP3. The high selectivity of this compound for COX-2 suggests a favorable safety profile with reduced gastrointestinal adverse effects compared to non-selective NSAIDs. The preclinical data strongly support its potential utility in the treatment of inflammatory conditions such as arthritis. Further research into the nuanced roles of COX-2 and its downstream signaling in various physiological and pathological processes will continue to inform the development and application of selective inhibitors like this compound.

References

- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective cyclooxygenase inhibitors: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

ABT-963 and Prostaglandin E2 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, its effect on prostaglandin E2 (PGE2) production, and detailed experimental protocols relevant to its preclinical evaluation. This compound has demonstrated significant anti-inflammatory and analgesic properties in various animal models, primarily through the inhibition of PGE2 synthesis at sites of inflammation.[3]

Prostaglandins are lipid compounds that play crucial roles in numerous physiological processes, including inflammation, pain, and fever. Prostaglandin E2 (PGE2) is a principal mediator of inflammation. The synthesis of PGE2 is dependent on the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, compounds like this compound can effectively reduce the production of pro-inflammatory prostaglandins such as PGE2, while minimizing the side effects associated with the inhibition of COX-1.

Mechanism of Action: Inhibition of Prostaglandin E2 Synthesis

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This inhibition directly impacts the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all prostaglandins, including PGE2. By blocking this critical step, this compound effectively reduces the localized synthesis of PGE2 in inflamed tissues, thereby mitigating the inflammatory response and associated pain.

Figure 1: Signaling pathway of COX-2 inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound's potency and selectivity. It is important to note that while in vivo efficacy and whole-blood selectivity data are available, specific in vitro IC50 values for purified COX-1 and COX-2 enzymes are not readily found in the public domain literature.

| Parameter | Value | Species | Assay/Model | Reference |

| ED50 for PGE2 Reduction | 0.4 mg/kg | Rat | Carrageenan Air Pouch Model | [3] |

| COX-2/COX-1 Selectivity Ratio | 276 | Human | Whole Blood Assay | [3] |

| IC50 for COX-1 | Not Publicly Available | - | In Vitro Enzymatic Assay | - |

| IC50 for COX-2 | Not Publicly Available | - | In Vitro Enzymatic Assay | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard methods used in the preclinical evaluation of COX-2 inhibitors.

Human Whole Blood Assay for COX-1 and COX-2 Selectivity

This ex vivo assay is a robust method to determine the selectivity of a COX inhibitor in a physiologically relevant matrix. It assesses the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.

Figure 2: Experimental workflow for the human whole blood assay.

Methodology:

-

Blood Collection:

-

For the COX-1 assay, fresh whole blood is collected from healthy volunteers without any anticoagulant.

-

For the COX-2 assay, blood is collected in tubes containing heparin.

-

-

Compound Incubation:

-

Aliquots of whole blood are incubated with a range of concentrations of this compound or vehicle control at 37°C for a specified time (e.g., 15 minutes).

-

-

COX-1 Activity (Thromboxane B2 Production):

-

The blood samples without anticoagulant are allowed to clot at 37°C for 1 hour.

-

During clotting, platelets are activated and produce thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).

-

The samples are then centrifuged, and the serum is collected.

-

TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

The heparinized blood samples are incubated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

After incubation, the blood is centrifuged to separate the plasma.

-

PGE2 levels in the plasma are quantified using a specific ELISA.

-

-

Data Analysis:

-

The concentration of this compound that causes 50% inhibition of TXB2 production (IC50 for COX-1) and PGE2 production (IC50 for COX-2) is determined.

-

The COX-2/COX-1 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Rat Carrageenan-Induced Air Pouch Model

This in vivo model is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on exudate volume, inflammatory cell infiltration, and mediator production in a localized inflammatory site.

Methodology:

-

Air Pouch Formation:

-

Sprague-Dawley rats are anesthetized, and 20 mL of sterile air is injected subcutaneously into the dorsal region to create an air pouch.

-

Three days later, the air pouch is reinflated with 10 mL of sterile air to maintain the cavity.

-

-

Induction of Inflammation:

-

On day six, a 1% solution of carrageenan in sterile saline is injected into the air pouch to induce an inflammatory response.

-

-

Compound Administration:

-

This compound is administered orally at various doses at a specified time before or after carrageenan injection.

-

-

Sample Collection:

-

At a predetermined time point after carrageenan injection (e.g., 6 hours), the animals are euthanized.

-

The inflammatory exudate from the air pouch is collected.

-

-

PGE2 Measurement:

-

The exudate is centrifuged to remove cells.

-

The supernatant is analyzed for PGE2 concentration using a specific ELISA.

-

-

Data Analysis:

-

The dose of this compound that causes a 50% reduction in PGE2 levels in the exudate (ED50) is calculated.

-

Figure 3: Logical relationship between this compound and its therapeutic effects.

Conclusion

This compound is a selective COX-2 inhibitor that effectively reduces prostaglandin E2 production, a key mediator of inflammation and pain. The available data from in vivo and ex vivo studies demonstrate its potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug development, enabling the standardized evaluation of novel anti-inflammatory compounds. Further research to determine the in vitro inhibitory constants (IC50) against purified COX-1 and COX-2 enzymes would provide a more complete pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ABT-963

Disclaimer: ABT-963 is a proprietary compound, and detailed experimental protocols are not publicly available. The following application notes and protocols have been synthesized based on available information for this compound as a poorly water-soluble cyclooxygenase (COX) inhibitor and general principles of in vivo pharmacology for this class of compounds. These are intended for informational purposes and should be adapted and validated for specific research needs.

Introduction

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its anti-inflammatory properties. As a poorly water-soluble compound, its formulation and delivery are critical for achieving adequate bioavailability and therapeutic efficacy in in vivo studies. These application notes provide a comprehensive overview of a representative experimental protocol for evaluating the pharmacokinetics (PK) and efficacy of this compound in rodent models.

Data Presentation

Representative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

The following table summarizes hypothetical pharmacokinetic data for this compound following a single oral dose in rats. Such data is crucial for determining the dosing regimen for efficacy studies.

| Parameter | Formulation A (Suspension) | Formulation B (Solid Dispersion) |

| Dose (mg/kg) | 10 | 10 |

| Cmax (ng/mL) | 450 ± 85 | 1250 ± 210 |

| Tmax (h) | 4.0 ± 1.5 | 2.0 ± 0.5 |

| AUC(0-t) (ng*h/mL) | 3200 ± 550 | 9800 ± 1200 |

| Bioavailability (%) | 25 ± 5 | 75 ± 12 |

Representative Efficacy Data: Carrageenan-Induced Paw Edema in Rats

This table presents representative efficacy data of this compound in a common in vivo model of inflammation.

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3h | Inhibition of Edema (%) |

| Vehicle Control | - | 85 ± 10 | - |

| This compound | 3 | 55 ± 8 | 35.3 |

| This compound | 10 | 30 ± 5 | 64.7 |

| This compound | 30 | 15 ± 4 | 82.4 |

| Celecoxib (Reference) | 10 | 28 ± 6 | 67.1 |

Experimental Protocols

Formulation of this compound for Oral Administration

Due to its poor water solubility, a suitable vehicle is required for in vivo oral dosing.

Objective: To prepare a homogenous and stable formulation of this compound for oral administration in rodents.

Materials:

-

This compound

-

Vehicle components (e.g., 0.5% w/v methylcellulose in sterile water, or a lipid-based formulation). For enhanced bioavailability, a solid dispersion with a carrier like Pluronic F-68 can be prepared.[1]

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Sterile water for injection

Protocol:

-

Accurately weigh the required amount of this compound.

-

For a simple suspension, wet the this compound powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

-

If using a solid dispersion, prepare it according to established methods such as solvent evaporation or melt extrusion prior to dissolution in the final vehicle.[1]

-

Continuously stir the final formulation on a magnetic stirrer during the dosing procedure to maintain homogeneity.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

-

Animals should be acclimatized for at least one week before the experiment.

Protocol:

-

Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

-

Administer the this compound formulation orally via gavage at the desired dose.

-

Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Acclimatize animals for at least one week.

Protocol:

-

Randomly divide the rats into different treatment groups (vehicle control, this compound at various doses, and a positive control like celecoxib).

-

Administer the respective treatments orally one hour before the carrageenan injection.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Cyclooxygenase (COX) Inhibition

Caption: Inhibition of the COX pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the carrageenan-induced paw edema model.

References

Application Notes and Protocols for the Formulation of ABT-963 for Animal Dosing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of ABT-963, a selective cyclooxygenase-2 (COX-2) inhibitor with poor water solubility, for administration in animal studies. The following sections detail formulation strategies, experimental protocols, and relevant biological pathways to guide researchers in preclinical and pharmacological studies.

Introduction to this compound

This compound is an investigational compound that selectively inhibits the COX-2 enzyme, a key mediator in inflammatory and pain pathways.[1] Its low aqueous solubility presents a significant challenge for achieving adequate bioavailability in animal models, necessitating the use of specialized formulation techniques.[1] This document outlines three common formulation approaches: a solid dispersion for enhanced oral bioavailability, a standard oral suspension for early-stage screening, and an intravenous solution for pharmacokinetic studies.

Data Presentation: Formulation Composition

The following tables summarize the compositions of the different this compound formulations described in these application notes.

Table 1: Composition of this compound Solid Dispersion for Oral Administration

| Component | Role | Concentration (% w/w) |

| This compound | Active Pharmaceutical Ingredient | 7.5% |

| Pluronic F-68 | Carrier, solubilizer | 92.5% |

This composition was found to form a eutectic mixture, significantly increasing the dissolution rate of this compound.[1]

Table 2: Composition of a General Oral Suspension of this compound

| Component | Role | Suggested Concentration |

| This compound | Active Pharmaceutical Ingredient | 1-50 mg/mL (Dose-dependent) |

| 0.5% Methylcellulose | Suspending agent | q.s. to final volume |

| 0.2% Tween 80 | Wetting agent | q.s. to final volume |

| Purified Water | Vehicle | q.s. to final volume |

Table 3: Composition of a General Intravenous Solution of this compound

| Component | Role | Suggested Concentration (% v/v) |

| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL (Dose-dependent) |

| Dimethyl sulfoxide (DMSO) | Co-solvent | 10% |

| PEG 400 | Co-solvent | 40% |

| Tween 80 | Surfactant | 5% |

| Saline (0.9% NaCl) | Vehicle | 45% |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from the work of Chen et al. (2004) to enhance the oral bioavailability of this compound.[1]

Materials:

-

This compound powder

-

Pluronic F-68

-

Ethanol (95%)

-

Rotary evaporator

-

Mortar and pestle

-

Sieves (e.g., 100 mesh)

Procedure:

-

Weigh the appropriate amounts of this compound and Pluronic F-68 to achieve a 7.5:92.5 weight ratio.

-

Dissolve both components completely in a sufficient volume of 95% ethanol in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the ethanol under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inside of the flask.

-

Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

-

Scrape the solid dispersion from the flask.

-

Gently grind the solid dispersion into a fine powder using a mortar and pestle.

-

Pass the powder through a sieve to ensure a uniform particle size.

-

Store the final solid dispersion in a desiccator until use. The powder can be filled into gelatin capsules for dosing.

Protocol 2: Preparation of this compound Oral Suspension

This protocol provides a general method for preparing a simple suspension for oral gavage in rodents.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose solution

-

0.2% (v/v) Tween 80 solution

-

Purified water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer

Procedure:

-

Weigh the required amount of this compound for the desired final concentration.

-

In a mortar, add a small volume of the 0.2% Tween 80 solution to the this compound powder to form a paste. This step ensures proper wetting of the drug particles.

-

Gradually add the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.

-

Transfer the suspension to a graduated cylinder or beaker and add purified water to the final desired volume.

-

Stir the suspension with a magnetic stirrer for at least 15-30 minutes before dosing to ensure homogeneity.

-

Continuously stir the suspension during the dosing procedure to prevent settling.

Protocol 3: Preparation of this compound Intravenous Solution

This protocol outlines a common co-solvent system for administering poorly water-soluble compounds intravenously to small animals. Note: This formulation should be administered slowly and with caution, and the tolerability in the specific animal model should be assessed.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile vials and syringes

-

0.22 µm syringe filter

Procedure:

-

Weigh the required amount of this compound.

-

In a sterile vial, dissolve the this compound in DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

-

Add the PEG 400 and mix thoroughly.

-

Add the Tween 80 and mix until the solution is clear.

-

Slowly add the sterile saline to the mixture while gently vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted.

-

Filter the final solution through a 0.22 µm syringe filter into a sterile vial before administration.

-

Administer the solution at a slow, controlled rate.

Visualizations

This compound Mechanism of Action: COX-2 Signaling Pathway

This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). The following diagram illustrates the general signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of inhibition by this compound.

Caption: Simplified COX-2 signaling pathway and inhibition by this compound.

Experimental Workflow: Solid Dispersion Formulation

The following diagram outlines the key steps in the preparation of the this compound solid dispersion.

Caption: Workflow for preparing this compound solid dispersion.

Logical Relationship: Formulation Selection Guide

This diagram provides a simplified decision-making process for selecting an appropriate formulation based on the experimental needs.

Caption: Decision tree for this compound formulation selection.

References

Application Notes and Protocols for the Use of ABT-963 in the Rat Carrageenan Air Pouch Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rat carrageenan air pouch model is a widely utilized in vivo assay for the evaluation of acute and chronic inflammation and the screening of potential anti-inflammatory compounds.[1][2][3][4] This model mimics the inflammatory response observed in the synovial cavity, making it particularly relevant for studying diseases such as rheumatoid arthritis.[5] The subcutaneous injection of air creates a pouch that develops a lining of macrophages and fibroblasts.[1][2] Subsequent injection of an irritant, such as carrageenan, into the pouch elicits a robust inflammatory response characterized by fluid accumulation (exudate), infiltration of leukocytes, and the production of pro-inflammatory mediators including prostaglandins, leukotrienes, and cytokines.[1][2][3]

ABT-963 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[6] The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[7] By selectively inhibiting COX-2, this compound is expected to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7]

These application notes provide a detailed protocol for evaluating the anti-inflammatory efficacy of this compound in the rat carrageenan air pouch model.

Experimental Protocols

Materials and Reagents

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA (ethylenediaminetetraacetic acid)

-

Trypan blue solution

-

Reagents for enzyme-linked immunosorbent assay (ELISA) for Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α)

-

Wright-Giemsa stain

Experimental Workflow

Figure 1. Experimental workflow for the rat carrageenan air pouch model.

Step-by-Step Procedure

Phase 1: Air Pouch Formation

-

On day 0, anesthetize the rats lightly with isoflurane.

-

Inject 20 mL of sterile air subcutaneously into the dorsal region to create an air pouch.

-

On day 3, re-inflate the pouch with 10 mL of sterile air to maintain its structure.

Phase 2: Treatment and Induction of Inflammation

-

On day 6, randomly assign the rats to the following groups (n=8 per group):

-

Group 1 (Control): Vehicle administration + saline injection into the pouch.

-

Group 2 (Carrageenan): Vehicle administration + carrageenan injection into the pouch.

-

Group 3 (this compound, low dose): 1 mg/kg this compound administration + carrageenan injection.

-

Group 4 (this compound, mid dose): 3 mg/kg this compound administration + carrageenan injection.

-

Group 5 (this compound, high dose): 10 mg/kg this compound administration + carrageenan injection.

-

-

Administer the vehicle or the specified dose of this compound orally (p.o.).

-

One hour after drug administration, inject 2 mL of a 1% (w/v) carrageenan solution in sterile saline into the air pouch. The control group receives an injection of 2 mL of sterile saline.

Phase 3: Sample Collection and Analysis

-

At 24 hours after the carrageenan injection, euthanize the rats.

-

Carefully dissect the skin to expose the air pouch.

-

Wash the pouch with 5 mL of PBS containing 2 mM EDTA.

-